![molecular formula C14H15Cl2N3O B2939734 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole CAS No. 2411220-65-8](/img/structure/B2939734.png)
4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole, also known as DPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPMP is a pyrazole-based compound that contains an aziridine group, which makes it a highly reactive molecule. The unique chemical structure of DPMP has led to its use in various research fields, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole involves the formation of covalent bonds between the aziridine group of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole and the nucleophilic sites on DNA. This leads to the formation of interstrand crosslinks, which can interfere with DNA replication and transcription. The ability of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole to crosslink DNA makes it a valuable tool for studying DNA-protein interactions and for investigating the mechanisms of action of DNA-damaging agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole are complex and depend on a variety of factors, including the concentration of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole, the duration of exposure, and the type of cell or tissue being studied. 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has been shown to induce DNA damage, cell cycle arrest, and apoptosis in a variety of cell types. 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has also been shown to have anti-tumor activity in vitro and in vivo, although the mechanisms underlying this activity are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole in lab experiments is its ability to crosslink DNA. This makes it a valuable tool for studying DNA-protein interactions and for investigating the mechanisms of action of DNA-damaging agents. However, the reactive nature of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole can also be a limitation, as it can lead to non-specific binding and DNA damage. Additionally, the complex chemical structure of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole can make it difficult to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole. One promising area of research involves the use of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole as a tool for studying DNA-protein interactions in living cells. This would involve the development of new methods for delivering 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole to cells and tissues and for visualizing the crosslinked DNA-protein complexes. Another area of research involves the development of new derivatives of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole with improved selectivity and efficacy. These derivatives could be used to target specific DNA-protein interactions or to enhance the anti-tumor activity of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole. Overall, the unique chemical structure and reactivity of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole make it a valuable tool for scientific research, and future studies are likely to uncover new applications and mechanisms of action for this compound.
Métodos De Síntesis
The synthesis of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole involves a multi-step process that requires expertise in organic chemistry. The most common method for synthesizing 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole involves the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form 2,3-dichlorophenylacetyl chloride. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carbaldehyde to form 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole.
Aplicaciones Científicas De Investigación
4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole as a DNA crosslinking agent. 4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole has been shown to be highly effective at crosslinking DNA, which makes it a valuable tool for studying DNA-protein interactions.
Propiedades
IUPAC Name |
4-[[2-[(2,3-dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O/c1-18-6-10(5-17-18)7-19-8-11(19)9-20-13-4-2-3-12(15)14(13)16/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHNZWKGXFDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-[(2,3-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2939651.png)
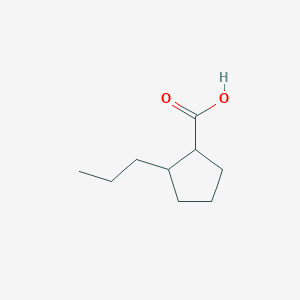

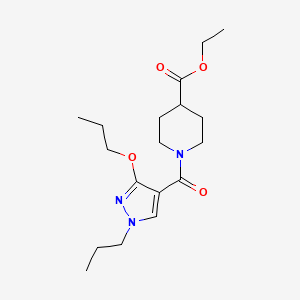
![(5E)-3-[(2,4-dinitrophenyl)amino]-5-[(1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2939655.png)
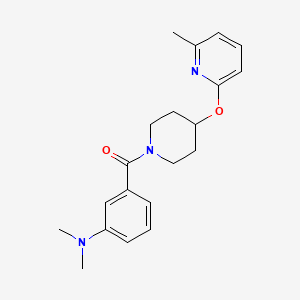
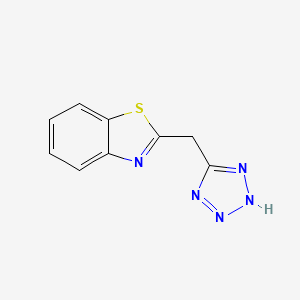
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2939659.png)
![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2939660.png)
![N-[4-(3-chloropropoxy)phenyl]acetamide](/img/structure/B2939662.png)
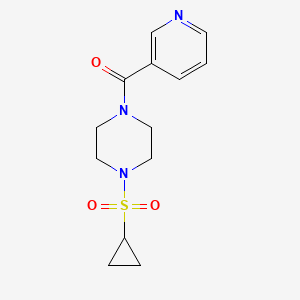

![3-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2939670.png)
